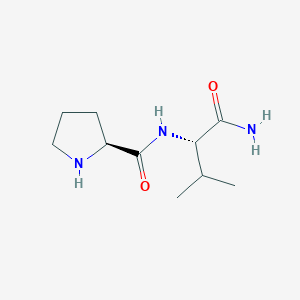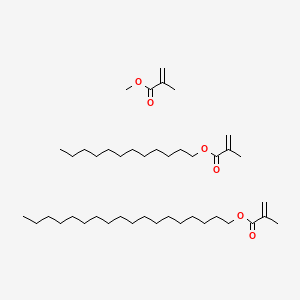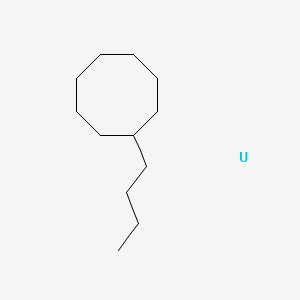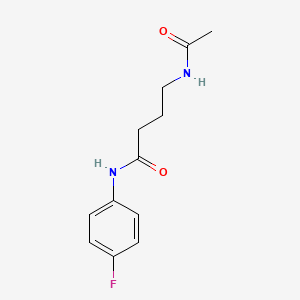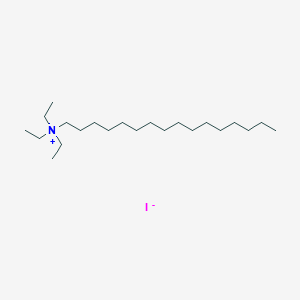
N,N,N-Triethylhexadecan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethylhexadecan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including as disinfectants, antiseptics, and in industrial processes. This compound, in particular, is characterized by its long alkyl chain and the presence of an iodide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethylhexadecan-1-aminium iodide typically involves the quaternization of hexadecylamine with ethyl iodide. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The general reaction scheme is as follows:
Hexadecylamine+Ethyl iodide→N,N,N-Triethylhexadecan-1-aminium iodide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Triethylhexadecan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions such as chloride or bromide.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver nitrate to precipitate out silver iodide, leaving behind the desired quaternary ammonium salt.
Oxidation and Reduction: These reactions may involve common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Result in the formation of different quaternary ammonium salts.
Oxidation and Reduction: Can lead to the formation of various oxidized or reduced derivatives, depending on the specific conditions used.
Applications De Recherche Scientifique
N,N,N-Triethylhexadecan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of detergents and disinfectants.
Mécanisme D'action
The mechanism of action of N,N,N-Triethylhexadecan-1-aminium iodide primarily involves its surfactant properties. The long alkyl chain allows it to interact with lipid membranes, disrupting their structure and leading to cell lysis. This makes it effective as an antimicrobial agent. The iodide ion also plays a role in its overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium Chloride: Another quaternary ammonium compound with similar surfactant properties.
Hexadecyltrimethylammonium Bromide: Similar structure but with a bromide ion instead of an iodide ion.
Uniqueness
N,N,N-Triethylhexadecan-1-aminium iodide is unique due to its specific combination of a long alkyl chain and the presence of an iodide ion. This combination imparts distinct physicochemical properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Propriétés
Numéro CAS |
41864-99-7 |
|---|---|
Formule moléculaire |
C22H48IN |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
triethyl(hexadecyl)azanium;iodide |
InChI |
InChI=1S/C22H48N.HI/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
QFGWYYQGDCVPFQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





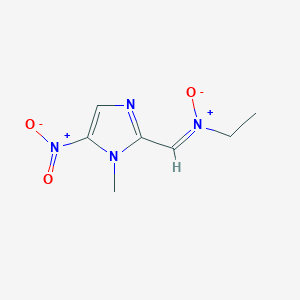
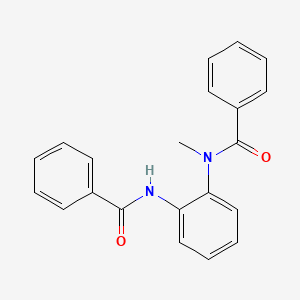
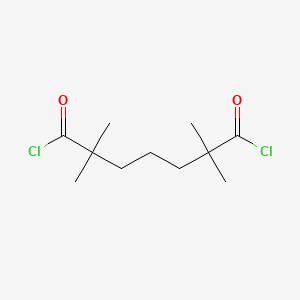
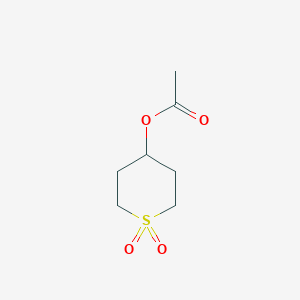
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
